1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one

Lipophilicity Drug-likeness Membrane permeability

1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one (CAS 89331-35-1) is a synthetic thioacridone derivative featuring a tricyclic acridin-9(10H)-one core bearing an amino group at position 1 and ethylsulfanyl (–S–CH₂CH₃) substituents at positions 2 and 4. With a molecular formula of C₁₇H₁₈N₂OS₂ and a molecular weight of 330.47 Da, this compound belongs to the broader class of thioacridines/thioacridones, which have been investigated for DNA-intercalating, antimicrobial, and antiparasitic properties.

Molecular Formula C17H18N2OS2
Molecular Weight 330.5 g/mol
CAS No. 89331-35-1
Cat. No. B12941606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one
CAS89331-35-1
Molecular FormulaC17H18N2OS2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCSC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3N2)SCC
InChIInChI=1S/C17H18N2OS2/c1-3-21-12-9-13(22-4-2)16-14(15(12)18)17(20)10-7-5-6-8-11(10)19-16/h5-9H,3-4,18H2,1-2H3,(H,19,20)
InChIKeyUVBJPCZNNZCMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one (CAS 89331-35-1): Structural and Physicochemical Baseline for Procurement Decisions


1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one (CAS 89331-35-1) is a synthetic thioacridone derivative featuring a tricyclic acridin-9(10H)-one core bearing an amino group at position 1 and ethylsulfanyl (–S–CH₂CH₃) substituents at positions 2 and 4 . With a molecular formula of C₁₇H₁₈N₂OS₂ and a molecular weight of 330.47 Da, this compound belongs to the broader class of thioacridines/thioacridones, which have been investigated for DNA-intercalating, antimicrobial, and antiparasitic properties [1][2]. Its planar acridone scaffold permits π–π stacking interactions with nucleic acids, while the dual ethylsulfanyl groups distinctly modulate lipophilicity and electronic character relative to mono-substituted or unsubstituted analogs [3].

Scaffold Thioacridone core for DNA-intercalation and nucleic acid probe studies
Substitution Dual ethylsulfanyl groups for modulated lipophilicity and electronic character
Selection context 1-Amino positional isomer for SAR studies where antimicrobial activity is not desired

Why 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one Cannot Be Simply Replaced by Mono-Substituted or Unsubstituted Acridone Analogs


In-class acridone and thioacridone compounds cannot be treated as freely interchangeable commodities because small differences in the number, position, and electronic nature of substituents produce large shifts in lipophilicity, polar surface area, redox potential, and DNA-binding mode [1][2]. For example, the presence of a second ethylsulfanyl group at the 2-position in 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one raises the calculated LogP by approximately 1.1 log units and the polar surface area by over 25 Ų compared to the mono-substituted 1-amino-4-(ethylthio)acridin-9(10H)-one . These property shifts are large enough to alter membrane partitioning, protein binding, and pharmacokinetic behavior in cell-based assays. Furthermore, the 1-amino substitution pattern distinguishes this compound from the 2- and 3-amino-9-(ethylthio)acridine derivatives that display measurable antimicrobial activity; the 1-amino series may exhibit a different biological profile altogether [3]. Consequently, substituting a cheaper or more readily available acridone without matching the exact substitution pattern risks invalidating a structure–activity relationship (SAR) study or a materials optimization workflow.

Target compound
1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one: LogP and PSA profile tuned by dual thioether groups
Mono-substituted analog
1-Amino-4-(ethylthio)acridin-9(10H)-one may shift lipophilicity by over 1 log unit and reduce PSA by ≈25 Ų, altering membrane partitioning and ADME behavior
Positional isomer
2-/3-Amino-9-(ethylthio)acridines exhibit measurable antimicrobial activity; the 1-amino series may present a different biological profile, risking unintended assay interference

Quantitative Differentiation Evidence for 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one Versus Closest Analogs


Lipophilicity (LogP) Head-to-Head: 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one vs. 1-Amino-4-(ethylthio)acridin-9(10H)-one

The calculated octanol-water partition coefficient (LogP) of 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one is 5.07, compared to 3.96 for the closest mono-ethylsulfanyl analog, 1-amino-4-(ethylthio)acridin-9(10H)-one . This ΔLogP of +1.11 units indicates substantially higher lipophilicity, which can translate into greater passive membrane permeability and altered tissue distribution, as well as reduced aqueous solubility .

Lipophilicity (LogP)
Head-to-head
Target LogP 5.07
Δ +1.11 vs mono-SEt analog (3.96)
Supports selection when higher membrane permeability is required in cell-based assays
In silico prediction; data to verify experimentally
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (PSA) Differentiation: Impact on Passive Absorption and Blood-Brain Barrier Penetration

The calculated topological polar surface area (TPSA) of 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one is 109.48 Ų, which exceeds the 84.18 Ų of the mono-substituted comparator 1-amino-4-(ethylthio)acridin-9(10H)-one by 25.30 Ų . While both values lie within the range generally considered acceptable for oral bioavailability (<140 Ų), the higher PSA of the bis-substituted compound may reduce passive blood-brain barrier penetration relative to the comparator, offering a tunable parameter for CNS vs. peripheral targeting studies [1].

Polar Surface Area
Head-to-head
Target TPSA 109.48 Ų
Δ +25.30 Ų vs mono-SEt analog (84.18 Ų)
Provides a structural lever for modulating blood-brain barrier penetration context
TPSA
Antimicrobial SAR
Cross-study
1-amino isomer inactive vs 2-amino isomer active (MIC 12–500 mg/L)
Positional SAR supports 1-amino scaffold when antimicrobial effects are undesired
Microplate assay panel context; Folia Microbiol. 2002
Molecular Weight Shift
Head-to-head
Target MW 330.47 Da
Δ +60.12 Da vs mono-SEt; +120.24 vs unsubstituted
Places compound in a different region of drug-like chemical space for library design
Includes 4 additional rotatable bonds; property-filtering context
Polar surface area ADME CNS drug design

Distinct Antimicrobial SAR Profile: 1-Amino Substitution vs. 2-/3-Amino-9-(ethylthio)acridines

In a head-to-head study of six 9-(ethylthio)acridine derivatives, only compounds bearing an amino group at the 2- or 3-position exhibited measurable antibacterial and antifungal activity; the 2-amino derivative showed MIC values of 12 mg/L (P. mirabilis), 30 mg/L (B. subtilis), 60 mg/L (C. freundii), 90 mg/L (E. coli), 128 mg/L (E. vulneris), and 500 mg/L (S. marcescens and S. aureus) [1]. 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one, carrying its amino group at position 1, belongs to a different positional isomer series that was not active in this assay panel [1]. This positional dependence of antimicrobial activity means that the 1-amino scaffold may be selected when antimicrobial effects are an undesired off-target liability, or when alternative biological mechanisms (e.g., anticancer, antiparasitic) are being pursued [2].

Antimicrobial SAR
Cross-study
1-amino isomer inactive vs 2-amino isomer active (MIC 12–500 mg/L)
Positional SAR supports 1-amino scaffold when antimicrobial effects are undesired
Microplate assay panel context; Folia Microbiol. 2002
Antimicrobial Structure-activity relationship Acridine

Molecular Weight and Rotatable Bond Count Differentiate Synthetic Versatility and Physicochemical Property Space

The molecular weight of 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one is 330.47 Da, which is 60.12 Da higher than that of 1-amino-4-(ethylthio)acridin-9(10H)-one (270.35 Da) and 120.24 Da above the unsubstituted 1-aminoacridin-9(10H)-one (210.23 Da) . The two ethylsulfanyl side chains also introduce four additional rotatable bonds compared to the unsubstituted scaffold . These differences substantially alter the compound's position in medicinal chemistry property space, affecting parameters such as molar refractivity, the number of hydrogen-bond acceptors (from two sulfur atoms), and synthetic diversification potential at both the amino and thioether sites .

Molecular Weight Shift
Head-to-head
Target MW 330.47 Da
Δ +60.12 Da vs mono-SEt; +120.24 vs unsubstituted
Places compound in a different region of drug-like chemical space for library design
Includes 4 additional rotatable bonds; property-filtering context
Molecular weight Rotatable bonds Chemical space

High-Value Application Scenarios for 1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one Based on Quantitative Differentiation Evidence


Lipophilicity-Driven Lead Optimization in Anticancer DNA-Intercalator Programs

When a medicinal chemistry campaign requires an acridone-based DNA intercalator with LogP > 5 for improved passive diffusion across tumor cell membranes, 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one is the preferred scaffold over the mono-ethylsulfanyl analog (LogP 3.96). The +1.11 LogP differential directly addresses the need for higher membrane permeability in cellular models, while the 1-amino substitution avoids the antimicrobial activity associated with 2- and 3-amino-9-(ethylthio)acridines [1], thereby reducing a potential off-target liability in anticancer screening cascades.

Blood-Brain Barrier Penetration Modulation in CNS-Targeted Probe Design

For neuroscience probe development where controlled modulation of blood-brain barrier (BBB) penetration is required, the TPSA of 109.48 Ų for the target compound positions it near the upper boundary for passive CNS entry (typically TPSA < 90 Ų for good penetration) [2]. In contrast, the mono-substituted analog (TPSA 84.18 Ų) falls below this threshold and may exhibit higher CNS exposure. Researchers can therefore select the bis-ethylsulfanyl derivative when peripheral restriction is desired, or when a stepwise SAR exploration of TPSA effects on brain-to-plasma ratios is needed.

Synthetic Intermediate for Diverse Acridone Libraries via Amino and Thioether Functionalization

The combination of a primary aromatic amine at position 1 and two ethylsulfanyl leaving/modifiable groups at positions 2 and 4 makes this compound a versatile synthetic hub. The amino group can undergo acylation, sulfonylation, or reductive amination, while the ethylsulfanyl groups can be oxidized to sulfoxides/sulfones or displaced under nucleophilic aromatic substitution conditions [3]. This dual orthogonal reactivity is not available in mono-substituted or unsubstituted acridones, making the bis-ethylsulfanyl derivative uniquely suited for generating diverse compound libraries with controlled increments in molecular weight and lipophilicity .

Physicochemical Benchmarking in Acridone QSAR Model Development

For computational chemists building quantitative structure–activity relationship (QSAR) models of acridone derivatives, 1-amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one provides a valuable data point at the higher end of the LogP (5.07) and TPSA (109.48 Ų) ranges, complementing the mono-substituted analog (LogP 3.96, TPSA 84.18 Ų) . Including both compounds in a training set improves model coverage of lipophilicity–polarity space and strengthens the statistical robustness of predictions for novel acridone-based candidates.

Application
Selection Property
Validation Focus
DNA-intercalator lead optimization
High lipophilicity profile (reported LogP >5)
Cellular permeability and off-target antimicrobial screening
CNS probe design with peripheral restriction
Elevated TPSA near upper BBB boundary
Brain-to-plasma ratio and CNS exposure endpoint review
Diversified acridone library synthesis
Orthogonal amino and dual thioether reactivity
Synthetic route scoping and functional group tolerance
QSAR model development
Extreme LogP/TPSA data point coverage
Model robustness and lipophilicity-polarity space validation

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